molecular formula C11H14BrNO B13549010 2-(2-Bromo-4-methoxyphenyl)pyrrolidine

2-(2-Bromo-4-methoxyphenyl)pyrrolidine

Cat. No.: B13549010
M. Wt: 256.14 g/mol
InChI Key: OWDNGDCLEARZQG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

OWDNGDCLEARZQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2)Br

Origin of Product

United States

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